molecular formula C23H18N6O4 B3006164 N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide CAS No. 1251624-96-0

N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide

Cat. No.: B3006164
CAS No.: 1251624-96-0
M. Wt: 442.435
InChI Key: NJWBGLFSTXFRFJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

  • Fused heterocyclic 1,2,4-triazoles, including compounds similar to N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide, have garnered interest due to their diverse biological properties. A study by Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of these compounds (Karpina et al., 2019).

Anticancer and Antimicrobial Applications

  • Alkylurea derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide exhibit significant anticancer effects and low toxicity. Wang et al. (2015) evaluated the antiproliferative activities of these compounds against human cancer cell lines, indicating their potential as anticancer agents with reduced toxicity (Wang et al., 2015).
  • A study by El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The findings of this research are relevant to understanding the antimicrobial applications of similar compounds (El‐Sayed et al., 2008).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-32-17-11-9-16(10-12-17)24-19(30)14-29-23(31)28-13-5-8-18(21(28)26-29)22-25-20(27-33-22)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWBGLFSTXFRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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